Nipradilol

描述

属性

IUPAC Name |

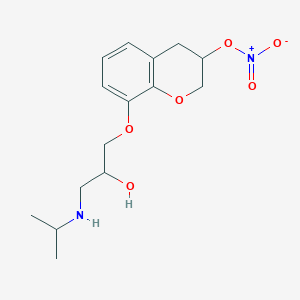

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6/c1-10(2)16-7-12(18)8-21-14-5-3-4-11-6-13(23-17(19)20)9-22-15(11)14/h3-5,10,12-13,16,18H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCPLEZZPVJJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868615 | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81486-22-8 | |

| Record name | Nipradilol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81486-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nipradilol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081486228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxy-3-(isopropylamino)propoxy)-3-chromanol, 3-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIPRADILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVM336I71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Pharmacological Profile of Nipradilol: A Technical Overview of its Beta-Blockade and Nitric Oxide Donor Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a unique cardiovascular and anti-glaucoma agent characterized by a dual mechanism of action: non-selective beta-adrenergic receptor blockade and nitric oxide (NO) donation.[1][2][3][4][5] This technical guide provides an in-depth analysis of these two core pharmacological activities, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

I. Beta-Adrenergic Receptor Blockade

This compound functions as a non-selective antagonist at beta-1 (β1) and beta-2 (β2) adrenergic receptors.[2][3] This blockade of catecholamine (e.g., adrenaline and noradrenaline) binding leads to a reduction in heart rate, myocardial contractility, and overall cardiac output, which are beneficial effects in the management of hypertension and angina.[2]

Quantitative Data: Beta-Adrenergic Receptor Antagonism

Table 1: Relative Beta-Adrenoceptor Blocking Activity of this compound and its Isomers

| Compound | Relative pA2 Value |

| SR isomer | > this compound |

| This compound | > SS isomer |

| SS isomer | ≥ Denitro-nipradilol |

| Denitro-nipradilol | > RR isomer |

| RR isomer | > RS isomer |

| (Data sourced from a study on pig isolated coronary arteries) |

It is important to note that the nitroxy group in the this compound structure appears to contribute to its beta-adrenoceptor blocking activity, as this compound was found to be more potent than its denitrated metabolite.

II. Nitric Oxide Donation and Vasodilation

A distinguishing feature of this compound is its ability to act as a nitric oxide (NO) donor.[2][3] This property contributes to its vasodilatory effects, which are beneficial for reducing blood pressure and, in the context of glaucoma, improving ocular blood flow and reducing intraocular pressure (IOP).[1][3]

Signaling Pathway

The NO released from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Figure 1: Nitric Oxide Signaling Pathway of this compound.

Quantitative Data: Vasodilatory and IOP-Lowering Effects

The vasodilatory and intraocular pressure-lowering effects of this compound have been quantified in various studies.

Table 2: Vasodilatory Effects of this compound

| Parameter | Tissue | Agonist | This compound EC50 (µM) |

| Relaxation | Rabbit Ciliary Artery | Phenylephrine | 21.6 ± 16.3 |

| Relaxation | Rabbit Ciliary Artery | High K+ | 230 ± 130 |

| (Data sourced from a study on isolated rabbit ciliary artery) |

Table 3: Effects of Topical this compound (0.25%) on Intraocular Pressure (IOP)

| Study Population | Parameter | Result |

| Normotensive Volunteers | Maximum IOP Reduction | 4.2 mm Hg |

| Normotensive Volunteers | Decrease in Aqueous Flow Rate | 20% |

| Ocular Hypertensive Patients (8 weeks) | IOP Reduction | Sustained decrease without tachyphylaxis |

III. Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's dual actions.

Assessment of Beta-Adrenergic Blockade: Schild Analysis

Objective: To determine the potency of this compound as a competitive antagonist at beta-adrenergic receptors.

Protocol:

-

Tissue Preparation: Isolate a suitable tissue preparation containing beta-adrenergic receptors, such as guinea-pig atria (for β1) or trachea (for β2). Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoprenaline).

-

Antagonist Incubation: In separate experiments, incubate the tissue with a fixed concentration of this compound for a predetermined equilibration period.

-

Shifted Agonist Curve: In the presence of this compound, generate a new cumulative concentration-response curve for the same agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value.

Figure 2: Workflow for Schild Analysis of this compound.

Measurement of Nitric Oxide Release

Objective: To directly quantify the release of nitric oxide from this compound.

Protocol (using a fluorescent NO probe):

-

Cell Culture: Culture a suitable cell line, such as human coronary arterial smooth muscle cells (HCASMC), on a platform suitable for microscopy.

-

Probe Loading: Load the cells with a fluorescent NO probe (e.g., Diaminofluorescein-2 Diacetate, DAF-2 DA).

-

Baseline Measurement: Acquire baseline fluorescence images of the cells.

-

This compound Application: Add this compound to the cell culture medium.

-

Fluorescence Imaging: Acquire fluorescence images at regular time intervals to monitor the increase in fluorescence, which is proportional to the amount of NO released.

-

Data Analysis: Quantify the change in fluorescence intensity over time to determine the kinetics of NO release.

Determination of cGMP Levels

Objective: To measure the increase in intracellular cGMP in response to this compound-donated NO.

Protocol (using Radioimmunoassay - RIA):

-

Tissue/Cell Preparation: Prepare isolated tissues (e.g., rabbit aorta) or cultured cells and incubate them in a physiological buffer.

-

This compound Treatment: Treat the preparations with various concentrations of this compound for a specified duration.

-

Sample Lysis: Terminate the reaction and lyse the cells/tissues to release intracellular contents.

-

Radioimmunoassay: Perform a competitive radioimmunoassay using a commercially available cGMP RIA kit. This typically involves incubating the sample with a known amount of radiolabeled cGMP and a cGMP-specific antibody.

-

Quantification: Measure the radioactivity of the antibody-bound fraction. The amount of cGMP in the sample is inversely proportional to the measured radioactivity.

-

Data Analysis: Construct a standard curve using known concentrations of cGMP to determine the cGMP concentration in the experimental samples.

Conclusion

This compound's dual pharmacological profile as a non-selective beta-blocker and a nitric oxide donor provides a multi-faceted therapeutic approach for cardiovascular and ocular conditions. Its beta-blocking activity contributes to the management of hypertension and angina, while its NO-donating property leads to beneficial vasodilation and reduction of intraocular pressure. This technical guide has provided a detailed overview of these mechanisms, supported by available quantitative data and experimental methodologies. Further research to determine the specific binding affinities (pA2 or Ki values) of this compound for β1 and β2 adrenergic receptors would provide a more complete understanding of its beta-blocking characteristics.

References

- 1. This compound displays a unique pharmacological profile of affinities for the different alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pa2online.org [pa2online.org]

- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. beta-Adrenoceptor blocking activities of this compound and its optical isomers in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Vasodilator and Neuroprotectant: A Deep Dive into the Pharmacological Profile of Nipradilol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a multifaceted pharmacological agent with a unique dual mechanism of action, positioning it as a significant molecule in the treatment of cardiovascular and ocular diseases.[1] Marketed under trade names such as HY-760 and NIP-760, this compound is primarily recognized for its non-selective beta-adrenergic antagonism and its nitric oxide (NO) donating properties.[1] This comprehensive technical guide delves into the core pharmacological profile of this compound, its therapeutic potential, and the experimental methodologies used to elucidate its effects.

Pharmacological Profile

This compound's pharmacological activity is characterized by its interaction with multiple receptor systems and its ability to generate a key signaling molecule. This unique combination of actions contributes to its therapeutic efficacy in conditions like hypertension, angina pectoris, and glaucoma.[2]

Adrenergic Receptor Antagonism

This compound is a non-selective beta-adrenoceptor antagonist, blocking both β1 and β2 adrenergic receptors.[3] This action inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and cardiac output.[2] Additionally, this compound exhibits selective α1-adrenoceptor blocking properties.[4] This alpha-blocking activity contributes to its vasodilatory effects.

Nitric Oxide Donation

A key feature that distinguishes this compound from traditional beta-blockers is its ability to act as a nitric oxide (NO) donor.[3] The nitroxy group within its chemical structure is capable of releasing NO, a potent vasodilator.[1] This NO-mediated vasodilation relaxes vascular smooth muscle, improves blood flow, and reduces vascular resistance.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's interaction with adrenergic receptors.

Table 1: Beta-Adrenoceptor Blocking Activity of this compound and its Optical Isomers

| Compound | Relative pA2 Value Order |

| SR Isomer | 1 |

| This compound | 2 |

| SS Isomer | 3 |

| Denitro this compound | 4 (Tie) |

| RR Isomer | 4 (Tie) |

| RS Isomer | 5 |

Data from a study on pig isolated coronary arteries. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.[1]

Table 2: Affinity (pKi) of this compound and its Isomers for α1-Adrenoceptor Subtypes

| Compound | pKi (α1-High Affinity Sites) |

| SR Isomer | > this compound |

| This compound | ≥ RR Isomer |

| RR Isomer | ≥ SS-RS Isomers |

| SS-RS Isomers | >> Denitrothis compound |

Data from radioligand binding assays in rat heart, brain, and spleen. The pKi value is the negative logarithm of the inhibitory constant (Ki) and is a measure of binding affinity. A higher pKi value indicates greater affinity.[4]

Table 3: Human Pharmacokinetic Parameters of this compound (Topical Administration for Glaucoma)

| Parameter | Value | Reference |

| Plasma Concentration (after topical instillation) | 0.3 nmol/L | [4] |

| Onset of Action (IOP reduction) | Within a few hours | [2] |

| Duration of IOP Reduction (0.25% solution) | Up to 12 hours | [2] |

Table 4: Effects of Topical 0.25% this compound on Aqueous Humor Dynamics in Humans

| Parameter | Effect | Reference |

| Intraocular Pressure (IOP) | Maximum reduction of 4.2 mmHg | [2] |

| Aqueous Flow Rate | Decreased by 20% in the treated eye | [2] |

| Uveoscleral Outflow | Increased | [2] |

| Tonographic Outflow Facility | No significant effect | [2] |

| Episcleral Venous Pressure | No significant effect | [2] |

Signaling Pathways

This compound's therapeutic effects are mediated through distinct signaling pathways.

Beta-Adrenergic Receptor Blockade

By blocking beta-adrenergic receptors, this compound antagonizes the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by catecholamines. This prevents the activation of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).

Nitric Oxide-cGMP Pathway

The nitric oxide donated by this compound diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation. A similar pathway is implicated in its neuroprotective effects.

Therapeutic Potential

This compound's unique pharmacological profile translates into significant therapeutic potential in several clinical areas.

-

Glaucoma: By reducing aqueous humor production (a beta-blocker effect) and increasing uveoscleral outflow (an effect potentially linked to NO), this compound effectively lowers intraocular pressure (IOP).[2] Its vasodilatory action may also improve ocular blood flow, offering a potential neuroprotective effect on the optic nerve.

-

Hypertension: The combination of reduced cardiac output (beta-blockade) and decreased peripheral vascular resistance (alpha-blockade and NO-mediated vasodilation) makes this compound an effective antihypertensive agent.[2]

-

Angina Pectoris: By reducing myocardial oxygen demand (due to decreased heart rate and contractility) and potentially increasing myocardial oxygen supply (through coronary vasodilation), this compound can alleviate the symptoms of angina.[2]

-

Neuroprotection: Studies have shown that this compound can protect retinal ganglion cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, an effect attributed to its NO-donating properties.[5] This suggests a broader neuroprotective potential beyond its IOP-lowering effects in glaucoma.

Experimental Protocols

The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of this compound for adrenergic receptors.

-

Objective: To determine the binding affinity (Ki) of this compound and its isomers for α1-adrenoceptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenize tissues rich in the target receptors (e.g., rat heart, brain, spleen) to isolate cell membranes.

-

Competitive Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of the unlabeled competitor (this compound or its isomers).

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]

-

Isometric Tension Recording in Isolated Arteries

This technique is used to assess the vasodilatory effects of this compound.

-

Objective: To measure the relaxation of vascular smooth muscle in response to this compound.

-

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., rabbit ciliary artery) and mount them in an organ bath containing a physiological salt solution.[6]

-

Contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor (e.g., high potassium solution or phenylephrine).[6]

-

Drug Application: Add cumulative concentrations of this compound to the organ bath.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Plot the concentration-response curve for this compound-induced relaxation and determine the EC50 (the concentration that produces 50% of the maximal relaxation).[6]

-

NMDA-Induced Retinal Damage Model

This in vivo model is used to evaluate the neuroprotective effects of this compound.

-

Objective: To assess the ability of this compound to protect retinal ganglion cells from excitotoxicity.

-

Methodology:

-

Induction of Damage: Inject N-methyl-D-aspartate (NMDA) into the vitreous of one eye of a rat to induce excitotoxic retinal damage.[5]

-

Treatment: Administer this compound (e.g., topically or via co-injection with NMDA).[5]

-

Histological Analysis: After a set period, euthanize the animal, and process the eyes for histology. Stain retinal sections to visualize the different cell layers.

-

Quantification: Count the number of cells in the ganglion cell layer (GCL) and measure the thickness of the inner plexiform layer (IPL) to quantify the extent of neuroprotection.[5]

-

Conclusion

This compound stands out as a unique therapeutic agent due to its combined beta-adrenergic and alpha-1-adrenergic blocking activities, coupled with its ability to donate nitric oxide. This multifaceted pharmacological profile provides a strong rationale for its use in the management of glaucoma, hypertension, and angina pectoris. Furthermore, its demonstrated neuroprotective effects open up exciting avenues for future research and potential new therapeutic applications. The experimental methodologies detailed herein have been instrumental in characterizing this compound's mechanism of action and continue to be valuable tools for the development of novel drugs with similar multi-target profiles.

References

- 1. beta-Adrenoceptor blocking activities of this compound and its optical isomers in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. ovid.com [ovid.com]

- 6. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Nipradilol: A Technical Guide to its Vasodilatory and Ocular Blood Flow-Enhancing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipradilol is a pharmaceutical agent with a unique dual mechanism of action, functioning as both a non-selective β-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2] This dual activity makes it a subject of significant interest for its therapeutic potential in cardiovascular and ocular conditions, particularly glaucoma.[2] This technical guide provides an in-depth analysis of this compound's role in vasodilation and the improvement of ocular blood flow, summarizing key experimental findings, detailing methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: A Dual Approach to Vasodilation

This compound's vasodilatory effects stem from two primary mechanisms:

-

α1-Adrenergic Blockade: this compound exhibits α1-adrenergic receptor blocking properties, which contributes to vasodilation by inhibiting norepinephrine-induced vasoconstriction.[3]

-

Nitric Oxide (NO) Donation: A key feature of this compound is its ability to release nitric oxide, a potent endogenous vasodilator.[1][2] This NO-donating property is central to its effects on blood flow.

The combined action of β-blockade (reducing cardiac workload) and vasodilation (reducing peripheral resistance) makes this compound an effective agent for managing hypertension and improving tissue perfusion.[4]

Signaling Pathway of this compound-Induced Vasodilation

This compound, through its nitroxy moiety, directly donates nitric oxide (NO). This NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[5][6]

Impact on Ocular Blood Flow: Experimental Evidence

Numerous studies have demonstrated this compound's positive effects on ocular blood flow, a critical factor in the management of glaucoma, particularly normal-tension glaucoma where vascular factors are implicated.

Quantitative Data from Key Studies

The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound on ocular hemodynamics.

Table 1: Effect of Topical this compound on Retinal and Optic Nerve Head Blood Flow

| Parameter | Species/Population | Dosage | Duration | Method | Key Findings | Reference |

| Retinal Arterial Blood Flow | Healthy Volunteers | Single instillation | 4 hours | Laser Doppler Velocimetry | Significant increase (p < 0.05) | [7] |

| Retinal Arterial Diameter | Healthy Volunteers | Single instillation | 4 hours | Laser Doppler Velocimetry | Significant increase (p < 0.05) | [7] |

| Retinal Arterial Blood Flow Velocity | Healthy Volunteers | 0.25% twice daily | 2 weeks | Retinal Function Imager | Significant increase (2.65±0.48 to 3.02±0.45 mm/sec, p = 0.015) | [8] |

| Optic Nerve Head (ONH) Tissue Blood Velocity | Albino Rabbits | 0.25% twice daily | 14 days | Laser Speckle Method | 13% increase (P < 0.01) | [9] |

Table 2: Effect of Topical this compound on Intraocular Pressure (IOP) in Glaucoma Patients

| Population | Baseline IOP (mmHg) | IOP after 3 Years (mmHg) | IOP after 5 Years (mmHg) | % IOP Reduction (5 years) | Reference |

| Normal Tension Glaucoma (n=30) | 17.0 ± 1.8 | 14.1 ± 2.0 | 13.7 ± 2.1 | 19.4% | [10][11][12] |

| Primary Open-Angle Glaucoma/Ocular Hypertension (n=67) | Not specified | - | 4.0 - 4.8 mmHg reduction | - | [13] |

Detailed Experimental Protocols

This section outlines the methodologies employed in key studies to assess this compound's effects.

Measurement of Retinal Blood Flow in Healthy Volunteers

-

Study Design: A double-blind, placebo-controlled trial.[7]

-

Participants: Seven healthy male volunteers (mean age, 33 years).[7]

-

Intervention: A single instillation of this compound ophthalmic solution.[7]

-

Measurement Technique: A stabilized laser Doppler velocimetry system was used to measure retinal arterial blood flow, diameter, and velocity.[7]

-

Procedure: Measurements were taken every hour for 5 hours post-instillation. Intraocular pressure (IOP) and systemic blood pressure (BP) were also monitored.[7]

Evaluation of Optic Nerve Head Circulation in Rabbits

-

Study Design: A preclinical study in conscious albino rabbits.[9]

-

Intervention: Unilateral topical administration of 0.25% this compound solution twice daily for 14 days.[9]

-

Measurement Technique: The optic nerve head (ONH) circulation was assessed using the laser speckle method.[9]

-

Procedure: Baseline and post-treatment measurements of ONH tissue blood velocity were compared.[9]

Long-term Monitoring of IOP in Normal-Tension Glaucoma Patients

-

Study Design: A 5-year prospective, non-comparative study.[10][12]

-

Participants: Thirty patients with normal tension glaucoma.[10][12]

-

Measurement Technique:

-

Data Analysis: Changes in IOP, visual field parameters, and optic disk topography from baseline were evaluated.[10][12]

Conclusion

This compound's multifaceted mechanism of action, combining β-adrenergic blockade with nitric oxide-mediated vasodilation, provides a comprehensive approach to managing conditions characterized by increased vascular resistance and compromised blood flow. The evidence strongly supports its role in improving ocular blood flow, which is of particular therapeutic importance in the context of glaucomatous optic neuropathy. Further research is warranted to fully elucidate the long-term benefits of its hemodynamic and potential neuroprotective effects in ocular diseases. This guide provides a foundational understanding for researchers and clinicians involved in the development and application of novel therapies for vasodilation and ocular blood flow enhancement.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Vasodilatory effects of this compound, an alpha- and beta-adrenergic blocker with nitric oxide releasing action, in rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of this compound, a beta-adrenoceptor blocker with vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces vasodilation of canine isolated posterior ciliary artery via stimulation of the guanylyl cyclase-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of this compound, an alpha-beta blocker, on retinal blood flow in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Nipradilol on Retinal Ganglion Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist that also possesses a nitric oxide (NO) donating property.[1][2][3] Originally developed as an anti-glaucoma agent to lower intraocular pressure, a growing body of evidence suggests that this compound exerts a direct neuroprotective effect on retinal ganglion cells (RGCs), independent of its pressure-lowering capabilities. This technical guide provides a comprehensive overview of the existing research on the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound on RGCs has been quantified in various in vitro and in vivo models. The following tables summarize the key findings from these studies.

Table 1: In Vitro RGC Survival Studies

| Model System | Treatment | Concentration | Outcome | Reference |

| Purified cultured postnatal rat RGCs | This compound | 10⁻⁵ M | 29.1% increase in survival of small RGCs | [1] |

| 10⁻⁵ M | 14.5% increase in survival of large RGCs | [1] | ||

| Timolol (B1209231) maleate (B1232345) | 10⁻⁵ - 10⁻⁸ M | No effect on survival rate | [1] | |

| Bunazosin (B1200336) | 10⁻⁵ - 10⁻⁸ M | No effect on survival rate | [1] | |

| Serum-deprived RGC-5 cells | This compound | Dose-dependent | Suppression of apoptosis | [4][5] |

| R28 retinal neuron model (serum deprivation) | This compound | 10 µM | Optimal inhibition of apoptosis | [6] |

| Sodium Nitroprusside (SNP) | 1.0 µM | Optimal inhibition of apoptosis | [6] |

Table 2: In Vivo RGC Protection Studies

| Model System | Treatment | Outcome | Reference |

| Optic nerve transection (rat) | Intravitreal this compound (1 x 10⁻⁴ M) | Significantly higher number of surviving RGCs compared to control | [7][8] |

| Optic nerve crush (rat) | Topical this compound (0.25%) | RGC density decreased to 89.60% of contralateral eye (vs. 71.58% in vehicle group) | [9][10] |

| NMDA-induced retinal damage (rat) | Intravitreal this compound | GCL cell numbers reduced to 67.8% of control (vs. 50.4% with NMDA alone) | [11][12] |

| IPL thickness reduced to 74.4% of control (vs. 47.8% with NMDA alone) | [11][12] | ||

| Ischemia-reperfusion injury (rat) | Intravitreal this compound (1.0 x 10⁻⁶ M) | Suppressed reduction in the number of RGCs | [13] |

| Axotomized cat RGCs | Intravitreal this compound (10⁻⁷ or 10⁻⁸ mol) | 41% RGC survival at day 14 (vs. 16% in control) | [14] |

| Increased number of regenerating ON RGCs (5.4-fold vs. control) | [15] | ||

| Increased number of regenerating OFF RGCs (8.2-fold vs. control) | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the core experimental protocols used in the cited research.

In Vitro Retinal Ganglion Cell Culture and Survival Assay

This protocol is based on the methodology for isolating and culturing postnatal rat RGCs to assess the direct effects of pharmacological agents.[1]

-

RGC Isolation : RGCs are isolated from 2-day-old Sprague-Dawley rats using a two-step panning method.

-

Cell Culture : The purified RGCs are cultured in a serum-free medium.

-

Drug Administration : A series of this compound solutions (ranging from 10⁻¹⁰ to 10⁻⁵ mol/L) or a vehicle solution is added to the culture medium. For comparison, other agents like timolol maleate or bunazosin are also tested. To investigate the mechanism, a nitric oxide scavenger such as c-PTIO can be co-administered with this compound.[1]

-

Incubation : The cells are incubated for 48 hours.

-

Survival Rate Evaluation : The survival rate of RGCs is evaluated. A specialized system may be used to differentiate and quantify the survival of small and large RGCs separately.[1]

In Vivo Optic Nerve Crush Model

This in vivo model is used to study RGC death following axonal injury and to evaluate the neuroprotective potential of topically administered drugs.[9][10][16]

-

Retrograde Labeling (Optional but recommended) : One week prior to the injury, a fluorescent tracer (e.g., Fluoro-Gold) is injected into the superior colliculi of the rats to retrogradely label the RGCs.[9][10]

-

Anesthesia : The animal is anesthetized.

-

Optic Nerve Exposure : The conjunctiva is incised, and the optic nerve is carefully exposed without damaging the ophthalmic artery.[16]

-

Crush Injury : A calibrated forceps is used to apply a crush injury to the optic nerve for a short duration (e.g., 3-10 seconds) at a specific distance from the globe (e.g., 2 mm).[16][17]

-

Drug Administration : A topical solution of 0.25% this compound or a vehicle is administered to both eyes twice daily for the duration of the experiment.[9][10]

-

Post-Injury Period : The animals are monitored for a set period (e.g., 28 days).

-

RGC Quantification : After the experimental period, the retinas are dissected, flat-mounted, and the surviving Fluoro-Gold labeled RGCs are counted using fluorescence microscopy. The RGC density is then calculated and compared between the treated and control groups.[9][10]

Signaling Pathways

The primary mechanism underlying this compound's neuroprotective effect on RGCs is attributed to its ability to donate nitric oxide (NO).[2][5][7] The NO-related signaling pathway is believed to mediate the anti-apoptotic and pro-survival effects of the drug.[4]

The NO/cGMP/PKG Signaling Pathway

Several studies indicate that this compound exerts its anti-apoptotic effects through the canonical NO/cGMP/PKG pathway.[6][7]

-

NO Donation : this compound releases NO.

-

sGC Activation : NO diffuses into the RGC and activates soluble guanylate cyclase (sGC).

-

cGMP Production : sGC catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).

-

PKG Activation : cGMP, in turn, activates Protein Kinase G (PKG).

-

Downstream Effects : Activated PKG then phosphorylates downstream targets that ultimately lead to the inhibition of apoptotic pathways (e.g., by suppressing caspase-3 activation) and the promotion of cell survival.[4][6]

The neuroprotective effect of this compound is diminished by the presence of a NO scavenger (like carboxy-PTIO) or a PKG inhibitor (like KT5823), which further supports the critical role of this pathway.[6][7]

Conclusion

This compound demonstrates significant neuroprotective properties for retinal ganglion cells in a variety of preclinical models. The quantitative data consistently show an increase in RGC survival and a reduction in apoptosis following treatment with this compound. The primary mechanism of action is strongly linked to its nitric oxide-donating capabilities, which activate the cGMP/PKG signaling cascade, leading to pro-survival and anti-apoptotic effects. These findings suggest that this compound may offer a dual benefit in the management of glaucoma and other optic neuropathies by not only lowering intraocular pressure but also by directly protecting RGCs from degeneration. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound's neuroprotective effects in human patients.

References

- 1. Neuroprotective effects of this compound on purified cultured retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Axonal regeneration of cat retinal ganglion cells is promoted by this compound, an anti-glaucoma drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound protects rat retinal ganglion cells from apoptosis induced by serum deprivation in vitro and by diabetes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Neuroprotective effect of this compound on axotomized rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Neuroprotective effect of this compound [3,4-dihydro-8-(2-hydroxy-3-isopropylamino)-propoxy-3-nitroxy-2H-1-benzopyran] in a rat model of optic nerve degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Neuroprotective effect and intraocular penetration of this compound, a beta-blocker with nitric oxide donative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective action of this compound against ischemia-induced retinal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Survival and axonal regeneration of off-center retinal ganglion cells of adult cats are promoted with an anti-glaucoma drug, this compound, but not BDNF and CNTF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Analysis of Retinal Ganglion Cell Survival with Rbpms Immunolabeling in Animal Models of Optic Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

Nipradilol's Multifaceted Approach to Intraocular Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nipradilol is a multifaceted pharmaceutical agent that has demonstrated significant efficacy in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of its core signaling pathways.

Core Mechanism of Action: A Dual-Pronged Strategy

This compound's primary strength lies in its dual mechanism of action, which distinguishes it from traditional beta-blockers.[1][2] It functions as both a non-selective beta-adrenergic receptor antagonist and a nitric oxide (NO) donor.[1][2][4]

-

Beta-Adrenergic Blockade: As a non-selective beta-blocker, this compound targets beta-1 and beta-2 adrenergic receptors.[1][2] By inhibiting the action of catecholamines such as adrenaline and noradrenaline on these receptors in the ciliary body, it reduces the production of aqueous humor, the fluid that fills the front part of the eye.[3][4] This leads to a decrease in intraocular pressure. A single instillation of 0.25% this compound has been shown to decrease the aqueous flow rate by 20% in the treated eye.[5][6]

-

Nitric Oxide Donation: Uniquely, this compound also possesses a nitroxy moiety that enables it to act as a nitric oxide (NO) donor.[4][7] Nitric oxide is a potent vasodilator that relaxes the smooth muscle cells in the blood vessels.[1][2] In the context of IOP regulation, NO is believed to enhance the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route for the eye's fluid.[2][5][6] Studies have indicated that this compound substantially increases uveoscleral outflow.[5][6][7][8] This NO-donating property also contributes to improved ocular blood flow, which can be beneficial in managing glaucoma.[1][3]

This combined action of reducing aqueous humor production and increasing its outflow provides a comprehensive approach to lowering intraocular pressure.[1][5][6]

Quantitative Efficacy of this compound

Numerous studies have quantified the IOP-lowering effects of this compound in both healthy volunteers and patients with ocular hypertension and glaucoma. The following tables summarize key findings from this research.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Human Studies

| Study Population | This compound Concentration | Maximum IOP Reduction | Duration of Effect | Comparator | Key Findings | Reference |

| Normal Volunteers (n=12) | 0.25% | 4.2 mmHg | 12 hours | - | Dose-dependent IOP reduction observed with 0.06%, 0.125%, 0.25%, and 0.5% concentrations. | [5][6] |

| Normal Volunteers (n=11) | 0.25% | Not specified, but equivalent to 0.5% Timolol (B1209231) | Not specified | 0.5% Timolol | A single instillation of 0.25% this compound reduced IOP to the same degree as 0.5% Timolol. | [5][6] |

| Ocular Hypertension Patients (n=24) | 0.25% (twice daily) | Sustained IOP decrease | 8 weeks | - | No tachyphylaxis (loss of effect) was observed over the 8-week period. | [5][6] |

| Primary Open-Angle Glaucoma & Ocular Hypertension Patients (n=96) | 0.25% (twice daily) | 4.2 mmHg | 8 weeks | 0.5% Timolol (n=100) | Efficacy and safety were equivalent to 0.5% Timolol. | [9] |

| Primary Open-Angle Glaucoma & Ocular Hypertension Patients (n=67) | 0.25% (twice daily) | 4.0 - 4.8 mmHg | 52 weeks | - | Showed long-term ocular hypotensive effects and clinical safety. | [9] |

| Normal Tension Glaucoma Patients (n=30) | Not specified | 2.9 - 3.3 mmHg (absolute reduction) | 5 years | - | Mean IOP significantly decreased from 17.0 ± 1.8 mmHg to 13.7 ± 2.1 mmHg after 5 years. | [3][10] |

Table 2: Effect of this compound on Aqueous Humor Dynamics

| Parameter | This compound Concentration | Change | Study Population | Reference |

| Aqueous Flow Rate | 0.25% | 20% decrease in treated eye | Normal Volunteers | [5][6][11] |

| Aqueous Flow Rate | 0.25% | 17% decrease in treated eye; 9% decrease in contralateral eye | Albino Rabbits | [7][8] |

| Uveoscleral Outflow | 0.25% | Increased | Normal Volunteers | [5][6][11] |

| Uveoscleral Outflow | 0.25% | Substantially increased | Albino Rabbits | [7][8] |

| Tonographic Outflow Facility | 0.25% | No significant effect | Normal Volunteers | [5][6] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effects of this compound.

Clinical Evaluation of IOP in Humans

-

Study Design: A common design involves randomized, double-masked, comparative studies.[9]

-

Participants: Studies have included normal volunteers, patients with ocular hypertension, and patients with primary open-angle or normal-tension glaucoma.[3][5][6][9]

-

Drug Administration: this compound ophthalmic solution (e.g., 0.25%) or a comparator (e.g., 0.5% Timolol) is topically instilled, typically one drop twice daily.[5][6][9][11]

-

IOP Measurement: Intraocular pressure is measured using a calibrated tonometer, such as a Goldmann applanation tonometer, at baseline and at various time points after drug administration (e.g., 2, 4, 6, 8, 12, and 24 hours post-instillation).[6]

-

Aqueous Humor Dynamics Measurement:

-

Aqueous Flow Rate: Determined using fluorophotometry. This technique involves the topical application of a fluorescent tracer (e.g., fluorescein) and measuring its clearance from the anterior chamber over time.[7][12]

-

Uveoscleral Outflow: Can be calculated based on measurements of IOP, aqueous flow, and episcleral venous pressure using the Goldmann equation.[5][6]

-

Tonographic Outflow Facility: Measured using tonography, which assesses the ease with which aqueous humor can leave the eye through the conventional outflow pathway.[5][6]

-

Preclinical Evaluation in Animal Models

-

Animal Models: Albino rabbits and dogs are commonly used models for studying the effects of ophthalmic drugs.[7][8][13][14] Ocular hypertension can be induced in rabbits by injecting hypertonic saline into the vitreous body.[13]

-

Drug Administration: Test solutions (e.g., this compound, vehicle control) are administered topically to one eye, with the contralateral eye often serving as a control.[7][8]

-

IOP Measurement: Non-invasive methods are typically used.[15][16]

-

Applanation Tonometry: Instruments like the Tono-Pen are used to measure IOP by flattening a small area of the cornea.[15][17]

-

Rebound Tonometry: This method involves a small probe that makes brief contact with the cornea, and the rebound characteristics are used to determine IOP.[15][18][19] Anesthesia may be required for some procedures.[19]

-

-

Aqueous Humor Dynamics Measurement:

-

Fluorophotometry: Similar to human studies, this is used to determine aqueous flow rate.[7][8]

-

Anterior Chamber Perfusion: This invasive technique involves inserting microneedles into the anterior chamber to infuse a tracer and aspirate aqueous humor, allowing for the direct measurement of outflow facility and uveoscleral outflow.[12][20][21]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and processes involved in this compound's action.

Caption: Dual mechanism of action of this compound leading to IOP reduction.

Caption: this compound's influence on the aqueous humor dynamics pathway.

Caption: A typical experimental workflow for a clinical study on this compound.

Conclusion

This compound presents a robust and effective therapeutic option for the management of elevated intraocular pressure. Its unique dual mechanism, combining the established IOP-lowering effect of beta-blockade with the novel contribution of nitric oxide donation to enhance aqueous outflow, sets it apart from other agents in its class. The quantitative data from numerous studies consistently demonstrate its efficacy and safety, positioning this compound as a valuable tool in the armamentarium against glaucoma. Further research into its long-term effects on ocular blood flow and neuroprotection may reveal additional benefits of this versatile compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of topical this compound, a beta blocking agent with alpha blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Phase III long-term study and comparative clinical study of this compound ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of five years of treatment with this compound eye drops in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Potent reduction of intraocular pressure by this compound plus latanoprost in ocular hypertensive rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of topical this compound and timolol maleate on intraocular pressure, facility of outflow, arterial blood pressure and pulse rate in dogs [pubmed.ncbi.nlm.nih.gov]

- 15. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. Comparison of three methodologies for measuring intraocular pressure in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Involvement of nitric oxide in the ocular hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

Cellular Pathways Affected by Nipradilol in the Trabecular Meshwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nipradilol is a non-selective β-adrenergic and selective α1-adrenergic receptor antagonist with nitric oxide (NO) donating properties, primarily used in the treatment of glaucoma.[1] Its mechanism of action in lowering intraocular pressure (IOP) is multifaceted, involving both a reduction in aqueous humor production and an increase in its outflow through the trabecular meshwork (TM). This guide provides an in-depth analysis of the cellular pathways within the TM that are affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

This compound's effects on the trabecular meshwork are primarily mediated through two key pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the modulation of oxidative stress response pathways. Its β-adrenergic and α1-adrenergic blocking activities also contribute to its overall IOP-lowering effect.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on trabecular meshwork cells and related physiological parameters.

Table 1: Effect of this compound on Aqueous Humor Dynamics

| Parameter | Species | This compound Concentration | Change | Reference |

| Aqueous Flow Rate | Human | 0.25% (single instillation) | 20% decrease | [2] |

| Uveoscleral Outflow | Human | 0.25% | Increased | [2] |

| Tonographic Outflow Facility | Human | 0.25% | No significant effect | [2] |

| Intraocular Pressure (IOP) | Human (Ocular Hypertension) | 0.25% (twice daily for 8 weeks) | Sustained decrease | [2] |

| Intraocular Pressure (IOP) | Rabbit | 0.25% (single instillation) | Maximum reduction of 6 mm Hg | [3] |

| Aqueous Flow Rate | Rabbit | 0.25% (single instillation) | 17% decrease (treated eye), 9% decrease (contralateral eye) | [3] |

| Uveoscleral Outflow | Rabbit | 0.25% | Substantially increased | [3] |

Table 2: this compound-Induced Gene and Protein Expression Changes in Trabecular Meshwork Cells

| Gene/Protein | Cell Line | This compound Concentration | Time Point | Fold Change (Protein Expression) | Reference |

| Foxo3a | NTM5 | 0.1 µM | 24 h | ~1.8 | Miyamoto et al., 2009 |

| Peroxiredoxin 2 (PRDX2) | NTM5 | 0.1 µM | 24 h | ~2.5 | Miyamoto et al., 2009 |

| Foxo3a | NTM5 | 1.0 µM | 24 h | ~2.0 | Miyamoto et al., 2009 |

| Peroxiredoxin 2 (PRDX2) | NTM5 | 1.0 µM | 24 h | ~3.0 | Miyamoto et al., 2009 |

Signaling Pathways and Visualizations

Nitric Oxide (NO) - cGMP Pathway

This compound acts as an NO donor. In the trabecular meshwork, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the relaxation of TM cells and a decrease in their volume. This cellular relaxation is thought to reduce the resistance to aqueous humor outflow, thereby lowering IOP. While the direct quantification of cGMP increase in TM cells by this compound is not extensively documented in publicly available literature, the anti-apoptotic effect of this compound in retinal neurons has been shown to be mediated through the NO/cGMP/PKG pathway.[4]

Figure 1: this compound's action via the NO-cGMP pathway in trabecular meshwork cells.

Oxidative Stress Response: Foxo3a/Peroxiredoxin 2 Pathway

Oxidative stress is implicated in the pathogenesis of glaucoma, and the trabecular meshwork is vulnerable to oxidative damage. A key study by Miyamoto et al. (2009) demonstrated that this compound protects TM cells from oxidative stress by upregulating the expression of the antioxidant enzyme Peroxiredoxin 2 (PRDX2).[5] This upregulation is mediated through the activation of the transcription factor Foxo3a.

Figure 2: this compound-induced upregulation of the Foxo3a/PRDX2 antioxidant pathway.

α1-Adrenergic Receptor Blockade

This compound also exhibits selective α1-adrenergic receptor antagonist activity. The α1-adrenergic receptors, when activated, are coupled to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which can lead to smooth muscle contraction. By blocking this pathway, this compound may promote the relaxation of TM cells, contributing to increased aqueous outflow.

Figure 3: this compound's antagonistic effect on the α1-adrenergic signaling pathway.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture human trabecular meshwork (HTM) cells and treat them with this compound for subsequent analysis.

Materials:

-

Primary HTM cells or immortalized cell lines (e.g., NTM5)

-

Dulbecco's Modified Eagle Medium (DMEM) with low glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture HTM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere and grow to the desired confluency.

-

Prepare working concentrations of this compound by diluting the stock solution in serum-free DMEM.

-

Replace the culture medium with the this compound-containing medium or vehicle control (serum-free DMEM).

-

Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours).

-

After incubation, harvest the cells for downstream applications (e.g., protein extraction, RNA isolation).

Western Blot Analysis

Objective: To quantify the expression levels of target proteins (e.g., Foxo3a, PRDX2) in this compound-treated HTM cells.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Foxo3a, anti-PRDX2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Luciferase Reporter Assay

Objective: To assess the effect of this compound on the transcriptional activity of a target promoter (e.g., PRDX2 promoter).

Materials:

-

Luciferase reporter plasmid containing the promoter of interest

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect HTM cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with this compound or vehicle control.

-

Incubate for the desired duration (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

siRNA-Mediated Gene Silencing

Objective: To confirm the role of a specific gene (e.g., β2-adrenergic receptor) in mediating the effects of this compound.

Materials:

-

siRNA targeting the gene of interest

-

Scrambled control siRNA

-

Transfection reagent suitable for siRNA

Protocol:

-

Transfect HTM cells with the target siRNA or control siRNA using a suitable transfection reagent.

-

After 24-48 hours, treat the cells with this compound or vehicle control.

-

Incubate for the desired duration.

-

Harvest the cells and analyze the expression of downstream targets (e.g., Foxo3a, PRDX2) by Western blotting or RT-qPCR to determine if the effect of this compound is abolished.

Conclusion

This compound exerts its IOP-lowering effects on the trabecular meshwork through a combination of pathways. Its NO-donating property activates the sGC-cGMP pathway, promoting TM cell relaxation and increasing aqueous outflow. Furthermore, this compound enhances the antioxidant capacity of TM cells by upregulating the Foxo3a/PRDX2 pathway, offering protection against oxidative stress. The α1-adrenergic blockade likely contributes to TM relaxation. This multifaceted mechanism of action makes this compound a significant therapeutic agent for glaucoma management. Further research to quantify the direct effects of this compound on cGMP levels and cytoskeletal organization within the trabecular meshwork will provide a more complete understanding of its cellular effects.

References

- 1. Scholars@Duke publication: Consensus recommendations for trabecular meshwork cell isolation, characterization and culture. [scholars.duke.edu]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Nipradilol's Impact on Aqueous Humor Dynamics: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nipradilol's effects on aqueous humor dynamics, drawing from key research models. It is designed to offer a comprehensive resource for professionals in ophthalmology research and drug development, detailing the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with this dual-action beta-blocker and nitric oxide donor.

Core Mechanism of Action

This compound is a non-selective β-adrenergic antagonist and an α1-adrenergic antagonist that also possesses nitric oxide (NO) donating properties.[1][2][3] This dual mechanism of action is central to its effects on aqueous humor dynamics. The β-blockade component contributes to a decrease in aqueous humor production, a mechanism shared with other beta-blockers used in glaucoma therapy.[1][2] The novel aspect of this compound's function lies in its ability to release NO, which activates the soluble guanylate cyclase (sGC) pathway, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and ciliary muscle.[4] This enhances both conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow.[3][5]

Signaling Pathways

The nitric oxide-donating property of this compound initiates a signaling cascade that plays a crucial role in increasing aqueous humor outflow.

In Vivo Research Models: Rabbits

New Zealand White and albino rabbits are commonly used models in ophthalmic research due to their large eyes and relatively easy handling.

Experimental Protocols

Measurement of Intraocular Pressure (IOP):

-

Conscious rabbits are conditioned to a schedule of alternating 12-hour periods of light and dark, with experiments often conducted during the dark phase.[1][6]

-

A topical anesthetic (e.g., 0.5% proparacaine (B1679620) HCl) is applied to the cornea.

-

IOP is measured using a calibrated pneumatonometer.

-

For drug studies, a baseline IOP is established before unilateral topical administration of this compound solution (e.g., 0.25%). The contralateral eye often receives a vehicle control.

-

IOP is then measured at regular intervals (e.g., hourly for 6 hours) post-instillation.[1][6]

Measurement of Aqueous Humor Flow Rate (Fluorophotometry):

-

A fluorescent tracer (e.g., 10% sodium fluorescein) is topically applied to the cornea several hours before measurement to allow for corneal depot formation and tracer entry into the anterior chamber.

-

The fluorescence of the cornea and anterior chamber is measured using a scanning ocular fluorophotometer.

-

The rate of decrease in fluorescein (B123965) concentration in the anterior chamber, corrected for corneal depot loss, is used to calculate the aqueous flow rate.

-

For drug effect studies, measurements are taken before and after this compound administration.[1][6]

Measurement of Outflow Facility and Uveoscleral Outflow:

-

Tonography: This method involves applying a weighted tonometer to the cornea for a set duration (e.g., 2-4 minutes) to measure the rate of aqueous humor expression from the eye under increased pressure. The resulting pressure decay curve is used to calculate the outflow facility.

-

Fluorophotometric Diamox Technique: This method is used to determine the outflow to general blood circulation and uveoscleral outflow.[6]

-

Anterior Chamber Perfusion: A more direct method where the anterior chamber is perfused with a solution at a constant pressure, and the infusion rate required to maintain that pressure is used to determine outflow facility.[3] Uveoscleral outflow can also be assessed using this method.[3][6]

Quantitative Data Summary

The following table summarizes the key findings from a study by Kanno et al. (1998) on the effect of 0.25% this compound in albino rabbits.

| Parameter | Baseline (Mean ± SEM) | Post-Nipradilol (Mean ± SEM) | Percent Change | Statistical Significance |

| Intraocular Pressure (IOP) | 20.1 ± 0.5 mmHg | 14.1 ± 0.6 mmHg | -29.9% | p < 0.01 |

| Aqueous Flow Rate | 2.40 ± 0.11 µL/min | 1.99 ± 0.09 µL/min | -17.1% | p < 0.01 |

| Uveoscleral Outflow | 0.48 ± 0.07 µL/min | 0.81 ± 0.10 µL/min | +68.8% | p < 0.05 |

| Outflow Facility (Tonographic) | Not significantly affected | Not significantly affected | - | - |

Data extracted from Kanno M, Araie M, et al. Invest Ophthalmol Vis Sci. 1998;39(5):736-43.[1][2][6]

In Vivo Research Models: Humans

Clinical studies in healthy volunteers and patients with ocular hypertension have been crucial in understanding this compound's effects in humans.

Experimental Protocols

Measurement of IOP, Aqueous Flow, and Outflow Facility: The protocols are similar to those used in rabbits, with adjustments for human subjects.

-

IOP Measurement: A Goldmann applanation tonometer is the standard instrument.

-

Aqueous Flow Rate: Fluorophotometry is performed as described for rabbits, with established human-specific protocols.

-

Tonographic Outflow Facility: An electronic Schiøtz tonometer or a pneumatonometer is used.

-

Uveoscleral Outflow: Calculated using the Goldmann equation: Uveoscleral Outflow = Total Outflow - Trabecular Outflow.

Quantitative Data Summary

The following table summarizes the key findings from a study by Kanno et al. (2000) on the effect of a single instillation of 0.25% this compound in normal human volunteers.

| Parameter | Baseline (Mean ± SEM) | Post-Nipradilol (Mean ± SEM) | Percent Change | Statistical Significance |

| Intraocular Pressure (IOP) | 15.8 ± 0.6 mmHg | 11.6 ± 0.5 mmHg | -26.6% | p < 0.05 |

| Aqueous Flow Rate | 2.95 ± 0.19 µL/min | 2.36 ± 0.15 µL/min | -20.0% | p < 0.05 |

| Uveoscleral Outflow | 0.88 ± 0.12 µL/min | 1.23 ± 0.15 µL/min | +39.8% | p < 0.05 |

| Tonographic Outflow Facility | 0.28 ± 0.02 µL/min/mmHg | No significant change | - | - |

Data extracted from Kanno M, Araie M, et al. Br J Ophthalmol. 2000;84(3):293-7.[7]

In Vitro Research Models: Trabecular Meshwork Cells

In vitro studies using cultured human trabecular meshwork (HTM) cells allow for the investigation of cellular and molecular mechanisms of action.

Experimental Protocol

Cell Culture and Treatment:

-

Primary HTM cells are isolated from donor human corneoscleral rims and cultured in appropriate media (e.g., DMEM with fetal bovine serum).

-

Once confluent, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Cellular responses, such as changes in cell morphology, contractility, and gene expression, are then assessed.

-

Oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂) to evaluate the protective effects of this compound.[8][9]

Assessment of Cellular Effects:

-

Cell Viability and Apoptosis: Assessed using assays such as MTT or TUNEL staining.

-

Gene and Protein Expression: Techniques like qPCR and Western blotting can be used to measure the expression of target genes and proteins involved in the NO-cGMP pathway and cellular stress responses (e.g., Foxo3a, peroxiredoxin 2).[8][9][10]

-

Cell Contractility: Assessed by culturing cells on deformable substrates and measuring the resulting wrinkles or using traction force microscopy.

Key Findings

-

This compound has been shown to protect human trabecular meshwork cells from oxidative stress-induced cell death.[8][9]

-

This protective effect is associated with the upregulation of the transcription factor Foxo3a and the antioxidant enzyme peroxiredoxin 2.[8][9][10]

Ex Vivo Research Models: Anterior Segment Perfusion

Ex vivo models using perfused anterior segments from human or animal donor eyes provide a bridge between in vitro and in vivo studies, allowing for the investigation of aqueous humor dynamics in a more physiologically relevant context.

Experimental Workflow

Conclusion

This compound exerts a robust intraocular pressure-lowering effect through a dual mechanism: suppression of aqueous humor formation via its β-blocking activity and enhancement of both conventional and uveoscleral outflow through its nitric oxide-donating properties.[1][2][3][5] Research in rabbit and human in vivo models has consistently demonstrated these effects, providing quantitative data on the extent of IOP reduction, decreased aqueous flow, and increased uveoscleral outflow. In vitro studies on trabecular meshwork cells have begun to elucidate the cellular mechanisms underlying the outflow-enhancing effects, including protection against oxidative stress. Future research utilizing ex vivo anterior segment perfusion models will be valuable in further dissecting the direct effects of this compound on the outflow pathways. This comprehensive understanding of this compound's impact on aqueous humor dynamics underscores its potential as a versatile therapeutic agent for glaucoma management.

References

- 1. Effects of topical this compound, a beta-blocking agent with alpha-blocking and nitroglycerin-like activities, on aqueous humor dynamics and fundus circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Involvement of nitric oxide in the ocular hypotensive action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nitric Oxide-Guanylate Cyclase Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effects of topical this compound, a β blocking agent with α blocking and nitroglycerin-like activities, on intraocular pressure and aqueous dynamics in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. This compound and timolol induce Foxo3a and peroxiredoxin 2 expression and protect trabecular meshwork cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Investigating the Anti-Apoptotic Effects of Nipradilol in Retinal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nipradilol, a non-selective β- and selective α1-receptor antagonist, has demonstrated significant neuroprotective properties in retinal neurons, primarily attributed to its anti-apoptotic effects. This technical guide provides an in-depth overview of the molecular mechanisms, key experimental findings, and detailed protocols for investigating the anti-apoptotic potential of this compound in a retinal context. The primary mechanism of action is elucidated as the donation of nitric oxide (NO), which subsequently activates the cGMP/PKG signaling cascade, a critical pathway in promoting neuronal survival. This document summarizes quantitative data from various in vitro and in vivo studies and offers comprehensive methodologies for the key experimental assays used to evaluate these effects.

Introduction

Retinal neuronal apoptosis, particularly of retinal ganglion cells (RGCs), is a final common pathway in the pathogenesis of several optic neuropathies, most notably glaucoma.[1][2] The progressive loss of these neurons leads to irreversible vision loss. Consequently, therapeutic strategies aimed at inhibiting this apoptotic cascade are of paramount interest in ophthalmology. This compound, an anti-glaucoma agent, has emerged as a promising neuroprotective compound beyond its intraocular pressure-lowering effects.[3] Multiple studies have indicated that this compound can directly protect retinal neurons from apoptotic cell death induced by various stressors, including serum deprivation, NMDA-induced excitotoxicity, and optic nerve injury.[4][5][6][7] This guide delves into the core scientific evidence and methodologies underpinning the investigation of this compound's anti-apoptotic actions.

Mechanism of Action: The Nitric Oxide Signaling Pathway

The neuroprotective and anti-apoptotic effects of this compound in retinal neurons are predominantly mediated through its nitric oxide (NO) donating properties.[4][5][8] this compound releases NO, which acts as a signaling molecule to activate soluble guanylate cyclase (sGC). This enzyme then catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in the inhibition of the apoptotic cascade.[4][7] The critical role of this pathway is underscored by findings that the anti-apoptotic effects of this compound are diminished in the presence of NO scavengers (e.g., carboxy-PTIO) or PKG inhibitors (e.g., KT5823).[4][7]

This compound's anti-apoptotic signaling pathway.

Quantitative Data Summary

The anti-apoptotic efficacy of this compound has been quantified across various experimental paradigms. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-Apoptotic Effects of this compound on Retinal Neurons

| Cell Type | Apoptotic Stimulus | This compound Concentration | Outcome | Reference |

| R28 Cells | Serum Deprivation | 10µM | Optimal inhibition of apoptosis | [4] |

| RGC-5 Cells | Serum Deprivation | Dose-dependent | Suppression of apoptosis | [5] |

| Primary Rat RGCs | Serum-free Culture | 10-5 M | 29.1% survival increase (small RGCs) | [8] |

| Primary Rat RGCs | Serum-free Culture | 10-5 M | 14.5% survival increase (large RGCs) | [8] |

Table 2: In Vivo Neuroprotective Effects of this compound on Retinal Neurons

| Animal Model | Injury Model | This compound Treatment | Outcome | Reference |

| Rat | NMDA-induced excitotoxicity | Intravitreal co-administration | Reduced GCL cell loss to 67.8% of control | [6][9] |

| Rat | NMDA-induced excitotoxicity | Intravitreal co-administration | Reduced IPL thickness reduction to 74.4% of control | [6][9] |

| Rat | Optic Nerve Transection | 1 x 10-4 M intravitreal injection | Significantly higher number of surviving RGCs | [7] |

| Rat | Optic Nerve Crush | 0.25% topical instillation | RGC density decreased to only 89.6% of contralateral eye (vs. 71.6% in vehicle) | [3] |

| Diabetic Rat | Diabetes | Topical instillation | Reduced apoptotic cells in the RGC layer | [5] |

Table 3: Effect of Inhibitors on this compound's Anti-Apoptotic Action

| Cell/Animal Model | Inhibitor | Effect on this compound's Action | Reference |

| R28 Cells | Carboxy-PTIO (NO scavenger) | Decreased anti-apoptotic effect | [4] |

| R28 Cells | KT5823 (PKG inhibitor) | Decreased anti-apoptotic effect | [4] |

| Primary Rat RGCs | c-PTIO (NO scavenger) | Inhibited survival rate improvement by 69.9% (small RGCs) and 91.6% (large RGCs) | [8] |

| Rat (Optic Nerve Transection) | Carboxy-PTIO (NO scavenger) | Decreased neuroprotective effect | [7] |

| Rat (Optic Nerve Transection) | KT5823 (PKG inhibitor) | Decreased neuroprotective effect | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. This section provides protocols for key experiments used to assess retinal neuron apoptosis.

Hoechst 33342 Staining for Apoptotic Nuclei in Cultured Retinal Neurons